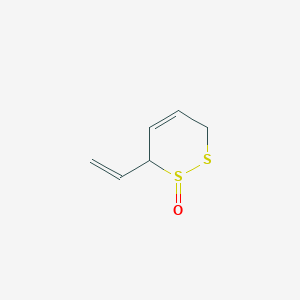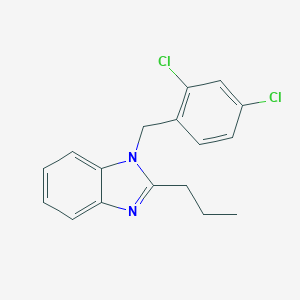![molecular formula C19H22N2O6 B229640 3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide, also known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. It has been shown to have various biochemical and physiological effects, making it a subject of interest in scientific research.
Mécanisme D'action
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for dopamine and norepinephrine receptors. The exact mechanism of action is not fully understood, but it is thought to modulate neurotransmitter release and affect neuronal activity.
Biochemical and physiological effects:
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. 3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been found to have stimulant and psychedelic effects, including altered perception, mood, and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has several advantages for lab experiments, including its ability to selectively target serotonin receptors and its potential as a tool for studying the brain's serotonin system. However, its stimulant and psychedelic effects may limit its use in certain experiments, and its potential for abuse and toxicity should be taken into consideration.
Orientations Futures
Future research on 3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide could focus on its potential as a treatment for psychiatric disorders, its cognitive-enhancing effects, and its role in the brain's serotonin system. Further studies could also investigate its potential as a tool for studying the neural basis of perception, thought, and emotion.
Méthodes De Synthèse
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate, followed by acetylation with acetic anhydride and reaction with 2-methylphenol. The compound can be purified through recrystallization.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. It has also been investigated for its potential as a cognitive enhancer and as a tool for studying the brain's serotonin system.
Propriétés
Formule moléculaire |
C19H22N2O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N//'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C19H22N2O6/c1-12-7-5-6-8-14(12)27-11-17(22)20-21-19(23)13-9-15(24-2)18(26-4)16(10-13)25-3/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Clé InChI |
TVSZOFCQRQSRBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)


![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)
